Peritoxin B

Description

Properties

CAS No. |

145585-99-5 |

|---|---|

Molecular Formula |

C20H29Cl3N4O8 |

Molecular Weight |

559.8 g/mol |

IUPAC Name |

4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H29Cl3N4O8/c1-2-3-10(21)20(23)12(14(22)19(34)35)13(20)17(32)26-8(5-11(29)30)16(31)27-15-9(28)4-7(24)6-25-18(15)33/h7-10,12-15,28H,2-6,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)(H,34,35) |

InChI Key |

RSMNHRRWERNDLZ-UHFFFAOYSA-N |

SMILES |

CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |

Canonical SMILES |

CCCC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl |

Synonyms |

peritoxin B |

Origin of Product |

United States |

Foundational & Exploratory

Peritoxin B: A Technical Guide to its Chemical Structure and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin B is a chlorinated polyketide-peptide hybrid molecule and a host-selective mycotoxin produced by the fungal pathogen Periconia circinata.[1][2][3][4] This toxin is a key determinant in the pathogenicity of the fungus, specifically targeting certain genotypes of sorghum (Sorghum bicolor) and causing Milo disease, which is characterized by root and crown rot.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It also outlines generalized experimental protocols for its isolation and analysis, and proposes a putative signaling pathway for its mode of action based on current understanding.

Chemical Structure and Physicochemical Properties

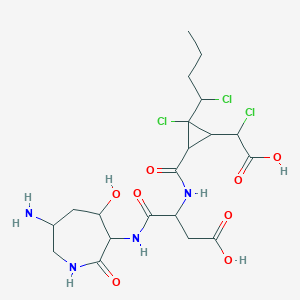

This compound is a complex molecule with the chemical formula C20H29Cl3N4O8.[5] Its IUPAC name is 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid.[5] The structure features a chlorinated cyclopropane ring linked to a peptide-like chain containing an azepane ring.[5]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C20H29Cl3N4O8 | PubChem[5] |

| Molecular Weight | 559.8 g/mol | PubChem[5] |

| XLogP3-AA | -3.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 8 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[5] |

| Rotatable Bond Count | 12 | PubChem[5] |

| Exact Mass | 558.105097 | PubChem[5] |

| Monoisotopic Mass | 558.105097 | PubChem[5] |

| Topological Polar Surface Area | 208 Ų | PubChem[5] |

| Heavy Atom Count | 35 | PubChem[5] |

| Complexity | 864 | PubChem[5] |

Biological Activity

This compound is a potent, host-selective phytotoxin. Its biological activity is highly specific to sorghum genotypes that carry the semi-dominant Pc gene, rendering them susceptible to Periconia circinata infection.[6]

Quantitative Biological Activity

This compound exhibits toxicity at very low concentrations. It is effective against susceptible sorghum genotypes at concentrations as low as 1.0 ng/mL.[2] However, specific IC50 or EC50 values from dose-response studies are not widely reported in the available literature.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections provide generalized methodologies based on common practices for the isolation and analysis of fungal mycotoxins.

Isolation and Purification of this compound from Periconia circinata

This protocol describes a general workflow for the extraction and purification of this compound from fungal cultures.

-

Fungal Culture: Grow a toxin-producing (Tox+) strain of Periconia circinata in a suitable liquid medium.

-

Extraction: After a sufficient incubation period, separate the fungal mycelium from the culture filtrate by centrifugation or filtration. The filtrate contains the secreted this compound.

-

Solid-Phase Extraction (SPE): Pass the culture filtrate through a solid-phase extraction column (e.g., C18) to concentrate the toxin and remove polar impurities.

-

Solvent Partitioning: Elute the toxin from the SPE column with an organic solvent (e.g., methanol or acetonitrile) and then perform liquid-liquid extraction to further purify the toxin based on its polarity.

-

Chromatography: Employ High-Performance Liquid Chromatography (HPLC) for the final purification steps. A reversed-phase C18 column with a gradient of acetonitrile in water is a common choice for separating peptide-like mycotoxins.[3][4]

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC and Mass Spectrometry.

Caption: Generalized workflow for the isolation of this compound.

Bioassay for Host-Selective Toxicity

A common method to assess the biological activity of this compound is a root growth inhibition assay using susceptible and resistant sorghum seedlings.

-

Seedling Preparation: Germinate seeds of both susceptible and resistant sorghum genotypes in a sterile environment.

-

Toxin Treatment: Prepare serial dilutions of purified this compound in a suitable buffer or nutrient solution.

-

Exposure: Place the sorghum seedlings in the toxin solutions, ensuring the roots are fully submerged. Include a control group with no toxin.

-

Incubation: Incubate the seedlings under controlled light and temperature conditions.

-

Data Collection: After a set period (e.g., 24-72 hours), measure the primary root length of the seedlings.

-

Analysis: Compare the root growth of toxin-treated seedlings to the control group for both susceptible and resistant genotypes. A significant inhibition of root growth in the susceptible genotype compared to the resistant one confirms the host-selective toxicity.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's host-selective toxicity is not fully elucidated. However, research suggests that it involves the interaction with a specific cellular target present only in susceptible sorghum genotypes.[6] This interaction is thought to trigger a signaling cascade that leads to cellular damage and disease symptoms.

It is hypothesized that this compound interacts with a proteinaceous receptor on or near the cell surface of susceptible sorghum cells.[6] This binding event is believed to interfere with a signal transduction pathway, leading to downstream effects such as altered gene expression.[6][7][8] One of the observed downstream effects is the enhanced synthesis of a group of 16-kDa proteins.[6][7][8]

The following diagram illustrates a hypothetical signaling pathway for this compound's action.

Caption: Hypothetical signaling pathway of this compound in susceptible sorghum.

Conclusion

This compound is a fascinating and potent mycotoxin with a highly specific mode of action. While its chemical structure is known, a significant amount of research is still needed to fully understand its physicochemical properties, the intricacies of its biological activity, and the precise signaling pathways it modulates. Further investigation into these areas could provide valuable insights into host-pathogen interactions and potentially open avenues for the development of novel herbicides or other biotechnological applications. The information and generalized protocols provided in this guide serve as a foundational resource for researchers embarking on the study of this unique natural product.

References

- 1. Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H29Cl3N4O8 | CID 122791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alterations in gene expression in sorghum induced by the host-specific toxin from Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alterations in gene expression in sorghum induced by the host-specific toxin from Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]

Peritoxin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peritoxin B, a potent host-selective toxin produced by pathogenic strains of the fungus Periconia circinata, has been a subject of interest due to its specific phytotoxicity and complex chemical structure. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fungal culture, toxin extraction, purification, and analysis. Quantitative data on its production and biological activity are summarized, and its proposed biosynthetic and signaling pathways are visualized. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug discovery.

Introduction

Periconia circinata, a soilborne fungus, is the causal agent of milo disease, a root and crown rot that historically posed a significant threat to sorghum (Sorghum bicolor) cultivation.[1] The pathogenicity of P. circinata is directly linked to its production of a suite of low-molecular-weight, host-selective toxins known as peritoxins.[1][2][3] These toxins, including Peritoxin A and B, are hybrid molecules composed of a peptide and a chlorinated polyketide.[1][2][3] They exhibit toxicity at very low concentrations against sorghum genotypes carrying the semi-dominant Pc gene, faithfully reproducing the symptoms of milo disease.[1][4] Strains of the fungus that do not produce peritoxins are non-pathogenic.[1]

This compound, in particular, has been a focus of study due to its potent biological activity. Understanding its discovery, isolation, and mechanism of action is crucial for developing strategies to combat milo disease and for potentially harnessing its biological activity for other applications.

Discovery and Chemical Properties

The discovery of peritoxins was a direct result of investigating the causal agent of milo disease. It was observed that culture filtrates from pathogenic strains of P. circinata could induce disease symptoms in susceptible sorghum plants. This led to the isolation and characterization of the active compounds.

This compound is structurally a complex molecule. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₉Cl₃N₄O₈ |

| Molecular Weight | 559.8 g/mol |

| IUPAC Name | 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |

Experimental Protocols

Fungal Culture and Peritoxin Production

A detailed protocol for the cultivation of P. circinata for the production of this compound is provided below. This protocol is synthesized from established methodologies.

Materials:

-

Pathogenic (Tox+) isolate of Periconia circinata

-

Potato Dextrose Agar (PDA) plates

-

Modified Fries' medium

-

Yeast extract

-

Prescription bottles (400 mL)

-

Sterile water

-

Incubator

Protocol:

-

Strain Maintenance: Maintain pathogenic isolates of P. circinata on PDA plates in the dark at 25°C. For long-term storage, cultures can be stored on silica gel at 4°C or as agar plugs in 65% glycerol at -70°C.[1]

-

Inoculum Preparation: Grow the fungus on PDA plates until sporulation. Flood the plates with sterile water and gently scrape the surface to release conidia. Adjust the spore suspension concentration with sterile water.

-

Production Culture:

-

Prepare a modified Fries' medium supplemented with 0.1% yeast extract.

-

Dispense 100 mL of this medium into 400-mL prescription bottles and autoclave.

-

Inoculate each bottle with the spore suspension.

-

Incubate the bottles as standing cultures at room temperature (~24°C) for 10 days.[5]

-

-

Medium Replacement: After 10 days, decant the medium and replace it with 100 mL of fresh modified Fries' medium without yeast extract. This step is crucial as it enhances the purification process by reducing contaminating peptides.[5]

-

Toxin Production Phase: Continue the incubation for an additional 15 days.[5] Maximal production of peritoxins is typically observed around 12 days after the medium change.[1]

-

Harvesting: After the incubation period, harvest the culture filtrate by filtering through several layers of cheesecloth to remove the fungal mycelium.[5]

Extraction and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the culture filtrate.

Materials:

-

Culture filtrate from P. circinata

-

Rotary evaporator

-

Activated charcoal

-

Thin-Layer Chromatography (TLC) plates (preparative)

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Concentration: Concentrate the collected culture filtrate approximately 20-fold using a rotary evaporator under vacuum at 35°C.[5]

-

Charcoal Adsorption (Optional): The concentrated filtrate can be treated with activated charcoal to adsorb the toxins, which can then be eluted with an organic solvent. This step aids in initial cleanup.

-

Preparative Thin-Layer Chromatography (pTLC):

-

Apply the concentrated extract as a band onto preparative TLC plates.

-

Develop the plates using a suitable solvent system. The exact solvent system may need to be optimized, but mixtures of chloroform and methanol are commonly used for separating polar mycotoxins.

-

Visualize the separated bands under UV light.

-

Scrape the silica gel corresponding to the this compound band and elute the toxin with an appropriate solvent.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the this compound fraction by preparative HPLC. The analytical HPLC conditions described in the next section can be adapted for preparative scale.

-

Collect the fraction corresponding to the this compound peak.

-

Lyophilize the purified fraction to obtain this compound as a solid.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (DAD):

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase A | Distilled water with 0.1% trifluoroacetic acid |

| Mobile Phase B | Acetonitrile with 0.1% trifluoroacetic acid |

| Gradient | 3% to 60% B over 60 minutes |

| Flow Rate | 1 mL/min |

| Column Temperature | 30°C |

| Detection | Photodiode Array Detector (monitoring at 206 nm or 223 nm) |

| Retention Time | ~19.1 minutes |

HPLC-Mass Spectrometry (HPLC-MS):

While the use of HPLC-MS has been reported for the analysis of peritoxins, specific parameters for the mass spectrometer are not extensively detailed in the primary literature.[1][3] However, based on the chemical nature of this compound, the following parameters would be a suitable starting point for method development using an electrospray ionization (ESI) source.

| Parameter | Suggested Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Scan Range | m/z 100 - 1000 |

Quantitative Data

The production and biological activity of this compound have been quantified in several studies. The following tables summarize the available data.

Table 1: Production and Detection of this compound and Related Metabolites

| Compound | Limit of Detection (µg) |

| Peritoxin A | 0.1 |

| This compound | 0.1 |

| N-3-(E-pentenyl)-glutaroyl-aspartate (PGA) | 0.2 |

| Circinatin | 0.05 |

| 7-Chlorocircinatin | 0.25 |

Source:[1]

Table 2: Biological Activity of this compound

| Assay | Endpoint | Concentration | Target Organism/Cell Line |

| Sorghum Seedling Bioassay | 50% inhibition of root growth | ~1 ng/mL | Susceptible sorghum genotype |

| Sorghum Seedling Bioassay | Induction of disease symptoms | 5 - 500 nM | Susceptible sorghum genotype |

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

This compound is a hybrid peptide-polyketide, and its biosynthesis is predicted to involve a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[6] The proposed pathway involves the sequential modification of precursors.

Caption: Proposed biosynthetic pathway of this compound.

Proposed Signaling Pathway of this compound in Sorghum

The mechanism of action of this compound is believed to involve its interaction with a proteinaceous receptor on the surface of susceptible sorghum cells.[4] This interaction is thought to disrupt a signal transduction pathway, leading to altered gene expression and ultimately, cell death.

Caption: Proposed signaling pathway of this compound in susceptible sorghum.

Conclusion

This compound remains a significant mycotoxin in the context of sorghum pathology. Its complex structure and potent, selective biological activity make it a compelling subject for further research. The detailed protocols and data presented in this guide provide a solid foundation for researchers aiming to work with this molecule, whether for agricultural applications, as a tool for studying plant-pathogen interactions, or for exploring its potential in other areas of drug discovery. Further elucidation of its signaling pathway and the genes involved in its biosynthesis will undoubtedly open new avenues for research and application.

References

- 1. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome sequence and annotation of Periconia digitata a hopeful biocontrol agent of phytopathogenic oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Peritoxin B in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin B, a potent mycotoxin produced by the fungus Periconia circinata, represents a fascinating example of hybrid peptide-polyketide biosynthesis. As a member of the peritoxin family, it exhibits host-selective toxicity, making its biosynthetic pathway a subject of significant interest for understanding fungal pathogenesis and for potential applications in drug discovery and bioengineering. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the proposed pathway, key intermediates, and the experimental methodologies used for its study. While the complete genetic and enzymatic machinery is yet to be fully elucidated, this document synthesizes the available data to offer a detailed snapshot for the scientific community.

The Proposed Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of this compound is a complex process believed to be orchestrated by a multi-enzyme system, likely involving a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). The pathway is characterized by the sequential modification of a polyketide backbone and the incorporation of amino acid moieties.

Based on the analysis of metabolic profiles of toxin-producing (Tox+) and non-producing (Tox-) strains of P. circinata, a proposed biosynthetic pathway has been outlined. The pathway commences with the formation of a polyketide chain, which is subsequently modified through chlorination and cyclization events, and coupled with amino acid derivatives.

Key Intermediates

Several key intermediates in the this compound biosynthetic pathway have been identified, providing crucial insights into the stepwise assembly process. These include:

-

N-3-(E-pentenyl)-glutaroyl-aspartate (PGA): An early precursor in the pathway.

-

Circinatin: A downstream intermediate formed from PGA.

-

7-chlorocircinatin (7-Cl-C): A chlorinated derivative of circinatin, representing a key step in the introduction of chlorine atoms.

The proposed biosynthetic sequence is as follows:

PGA → Circinatin → 7-chlorocircinatin → this compound → Peritoxin A [1]

This progression highlights a series of enzymatic transformations, including chlorination and further modifications, that lead to the final toxic molecule.

Quantitative Data on Peritoxin Production

Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing production in culture. While extensive kinetic data for the enzymes involved is not yet available, studies have quantified the production of peritoxins in fungal cultures.

| Compound | Typical Concentration in Culture Filtrates | Reference |

| This compound | ng/mL range | [2] |

| Peritoxin A | ng/mL range | [2] |

Table 1: Quantitative data on peritoxin production by Periconia circinata.

Experimental Protocols

The study of the this compound biosynthetic pathway relies on a combination of fungal culture techniques, metabolite extraction, and advanced analytical methods.

Fungal Culture and Toxin Production

Organism: Periconia circinata (Tox+ strains)

Culture Medium: Modified Fries' medium supplemented with 0.1% yeast extract.

Culture Conditions:

-

Inoculate the liquid medium with mycelial plugs from a fresh culture of P. circinata.

-

Incubate as still cultures in Roux or prescription bottles at 25°C for 20-25 days to allow for maximal toxin accumulation.[1]

Extraction of Peritoxins and Intermediates

-

Separate the fungal mycelium from the culture broth by filtration.

-

The culture filtrate, containing the secreted toxins and intermediates, can be directly analyzed or subjected to further purification.

-

For purification, solid-phase extraction (SPE) with a C18 stationary phase is a common first step.

-

Elute the compounds from the SPE cartridge using an organic solvent such as methanol or acetonitrile.

-

The eluate can be concentrated under reduced pressure for further analysis.

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the primary analytical technique for the detection and quantification of this compound and its precursors.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, gradually increasing to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known compounds (this compound, PGA, circinatin, 7-Cl-C). This involves monitoring specific precursor-to-product ion transitions.

-

Visualizing the Biosynthesis and Experimental Workflow

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

References

Unveiling Peritoxin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Peritoxin B, a host-selective toxin produced by the fungal pathogen Periconia circinata. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, biological activity, and methods for its study.

Core Molecular Data

This compound is a complex natural product with significant biological activity. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₂₀H₂₉Cl₃N₄O₈ | [1] |

| Molecular Weight | 559.8 g/mol | [1] |

Biological Significance and Mechanism of Action

This compound is classified as a host-selective toxin, demonstrating selective toxicity towards specific genotypes of Sorghum bicolor. It is a key factor in Milo disease, a root and crown rot affliction in susceptible sorghum varieties. The toxin is a hybrid molecule, comprising both a peptide and a chlorinated polyketide component.

While the precise signaling pathways affected by this compound are an active area of research, it is understood that its toxic effects are not merely a result of metabolic poisoning. Instead, the toxicity of this compound necessitates active transcriptional and translational processes within the host plant's cells, suggesting an intricate interplay with the host's cellular machinery.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the culture filtrates of Periconia circinata is a multi-step process involving advanced chromatographic techniques. The following outlines a general approach based on published methodologies.

1. Fungal Culture and Extraction:

-

Periconia circinata is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

The culture filtrate is harvested and extracted with a polar organic solvent, such as ethyl acetate, to partition the crude toxin mixture.

2. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic separations to isolate this compound from other metabolites, including the related Peritoxin A and inactive precursors.

-

High-Performance Liquid Chromatography (HPLC) is a critical step in the final purification. While specific parameters may vary, a typical protocol would involve:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid.

-

Detection: UV absorbance is monitored, though this compound does not exhibit a distinctive absorbance spectrum. Therefore, fraction collection and subsequent bioassays are crucial for identifying the active compound.

-

The workflow for the isolation and purification of this compound can be visualized as follows:

Bioassay for Host-Selective Toxicity

To determine the biological activity of this compound, a root growth inhibition bioassay using susceptible and resistant sorghum genotypes is commonly employed.

1. Seed Germination:

-

Seeds of both susceptible and resistant sorghum varieties are surface-sterilized and germinated in a controlled environment.

2. Toxin Exposure:

-

Seedlings are exposed to serial dilutions of purified this compound in a suitable buffer or growth medium.

-

Control seedlings are treated with the buffer or medium lacking the toxin.

3. Measurement of Root Growth:

-

After a defined incubation period, the primary root length of both treated and control seedlings is measured.

4. Data Analysis:

-

The concentration of this compound that causes a 50% inhibition of root growth (IC50) is calculated for both sorghum genotypes to quantify its host-selective toxicity.

The logical flow of the bioassay is depicted in the diagram below:

Quantitative Data

This compound is a highly potent molecule, with biological activity observed at very low concentrations. It exhibits host-selective toxicity against susceptible genotypes of sorghum at concentrations as low as 1.0 ng/mL. Further quantitative data, such as specific IC50 values from various studies, are crucial for comparative analysis and understanding its potency.

Future Directions

The intricate mechanism of action of this compound presents a compelling area for future research. Elucidating the specific host targets and the signaling cascades it triggers will not only provide deeper insights into plant-pathogen interactions but may also open avenues for the development of novel herbicides or other agrochemical agents. Furthermore, its complex chemical structure could serve as a scaffold for the synthesis of new bioactive compounds with potential applications in drug discovery.

References

Unveiling Peritoxin B: A Technical Guide to its Spectroscopic Signature

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Peritoxin B, a host-specific toxin produced by the fungal pathogen Periconia circinata. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural toxins and their potential applications.

This compound, along with its analogue Peritoxin A, was first isolated and characterized from culture filtrates of Periconia circinata. These compounds are of significant interest due to their selective toxicity towards susceptible genotypes of Sorghum bicolor. The structural elucidation of these complex molecules was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry Data

The molecular formula of this compound has been established as C₂₀H₂₉Cl₃N₄O₈.[1] Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and providing insights into the elemental composition of the toxin.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 559 |

| [M+Na]⁺ | 581 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR studies were conducted to elucidate the complex structure of this compound. The following tables summarize the chemical shifts (δ) and coupling constants (J) for the key structural fragments of the molecule.

Table 2: ¹H NMR Spectroscopic Data for the Aspartate-derived Moiety of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 4.60 | dd | 8.8, 5.0 |

| H-3'a | 2.89 | dd | 17.1, 5.0 |

| H-3'b | 2.76 | dd | 17.1, 8.8 |

| NH-2' | 8.58 | d | 8.1 |

| NH-3' | 8.35 | d | 8.1 |

Table 3: ¹H NMR Spectroscopic Data for the Chlorinated Polyketide-derived Moiety of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.12 | d | 9.3 |

| H-3 | 2.95 | d | 9.3 |

| H-5 | 4.54 | ddd | 10.3, 7.8, 4.4 |

| H-6a | 2.21 | m | |

| H-6b | 1.63 | m | |

| H-7a | 1.50 | m | |

| H-7b | 1.37 | m | |

| H-8 | 0.91 | t | 7.3 |

| H-1'' | 4.90 | s |

Table 4: ¹H NMR Spectroscopic Data for the Modified Lysine-derived Moiety of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2''' | 4.34 | ddd | 10.0, 5.4, 2.9 |

| H-3'''a | 2.02 | m | |

| H-3'''b | 1.83 | m | |

| H-4'''a | 1.83 | m | |

| H-4'''b | 1.48 | m | |

| H-5''' | 3.90 | m | |

| H-6'''a | 3.17 | dd | 13.2, 3.4 |

| H-6'''b | 2.95 | dd | 13.2, 8.8 |

| NH-2''' | 8.60 | d | 7.6 |

| NH-6''' | 8.15 | t | 5.9 |

| NH₂-6''' |

Experimental Protocols

Fungal Culture and Toxin Isolation

Periconia circinata (isolate 30-I) was cultured on a modified Fries' medium. After a suitable incubation period, the culture filtrate was acidified and extracted with ethyl acetate. The crude toxin extract was then subjected to a series of chromatographic purification steps, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectra were recorded on a Kratos MS50 spectrometer using a glycerol matrix.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on Bruker AM-400 and AM-500 spectrometers. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Relationship of this compound Biosynthesis

The structural analysis of this compound and its co-isolated metabolites suggests a biosynthetic relationship. It is proposed that circinatin serves as a precursor in the formation of the peritoxins.

References

Peritoxin B: A Technical Guide to Its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin B is a naturally occurring, host-specific mycotoxin that has garnered interest within the scientific community due to its selective phytotoxicity. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and isolation of this compound, with a focus on quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

Natural Sources and Occurrence

The sole identified natural source of this compound is the soil-borne fungal pathogen, Periconia circinata (Mangin) Sacc.[1][2]. This fungus is the causative agent of milo disease, a root and crown rot that affects certain genotypes of sorghum (Sorghum bicolor)[1]. Pathogenic strains of P. circinata that produce peritoxins are referred to as Tox(+) strains[3]. In contrast, non-pathogenic (Tox−) isolates of the fungus, which constitute the majority of those found in the field, do not produce these toxins[3].

This compound is produced by the fungus along with a suite of structurally related metabolites, including Peritoxin A, Periconin A, Periconin B, and circinatin[1][2]. These compounds are secreted into the culture medium during the growth of the fungus[1][4].

Quantitative Data on this compound Production

The production of this compound by Periconia circinata can be quantified from laboratory cultures. The yields of this compound and its related metabolites can vary between different culture batches. The following table summarizes the approximate quantities of these compounds isolated from one liter of culture fluid.

| Compound | Approximate Yield (mg/L of culture fluid) |

| Circinatin | 10 |

| Peritoxin A | 4 |

| This compound | 2 |

| Periconin A | 0.5 |

| Periconin B | 0.5 |

| Data sourced from PNAS[1] |

Experimental Protocols

Fungal Culture for this compound Production

A detailed methodology for the cultivation of Periconia circinata for the production of this compound is outlined below.

-

Fungal Strain: A pathogenic, toxin-producing (Tox+) strain of Periconia circinata is required.

-

Culture Medium: The fungus is grown in a liquid modified Fries' medium supplemented with 0.1% yeast extract[1][4].

-

Culture Conditions: The fungus is typically grown in still culture at 25°C for 21 days[4]. The culture vessels used can be narrow-mouth prescription bottles containing 100 ml of the medium[1].

-

Time Course of Production: The production of this compound and its precursors can be monitored over time by analyzing the culture fluids at different time points using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[3].

Isolation and Purification of this compound

The following protocol describes the steps for isolating and purifying this compound from the fungal culture filtrate.

-

Filtration: After the incubation period, the culture fluid is separated from the fungal mycelium by filtration.

-

Chromatography: The cell-free culture filtrate is then subjected to a multi-step purification process involving various chromatographic techniques[4].

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using HPLC. A study by Macko et al. (1992) utilized an RCM-module with a Resolve C18 cartridge (particle size, 5 µm)[1]. The mobile phase for the separation of the peritoxins and periconins was 2-propanol/acetonitrile/water (3:2:1, vol/vol)[1].

-

Purity Assessment: The purity of the isolated this compound is ascertained by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the production and isolation of this compound from Periconia circinata.

Caption: Workflow for this compound Production and Isolation.

Signaling Pathways

Currently, there is limited information available in the cited literature regarding the specific signaling pathways in which this compound is involved. Its mode of action is described as being selectively toxic to susceptible genotypes of sorghum, suggesting an interaction with a gene-determined site or product in the host plant[1]. However, the detailed molecular signaling cascade remains an area for further investigation.

Conclusion

This compound is a mycotoxin with a specific and limited natural source, the fungus Periconia circinata. The methodologies for its production and isolation have been established, providing a foundation for further research into its biological activity and potential applications. The lack of detailed information on its signaling pathways presents an opportunity for future studies to elucidate its mechanism of action at the molecular level. This guide serves as a foundational document for scientists and researchers to build upon in their exploration of this intriguing natural product.

References

The Cellular Enigma of Peritoxin B: A Technical Examination of Its Mechanism of Action

For Immediate Release

[CITY, STATE] – [Date] – Peritoxin B, a host-selective toxin produced by the fungal pathogen Periconia circinata, presents a significant threat to specific genotypes of sorghum, causing the devastating milo disease. For researchers, scientists, and professionals in drug development, understanding the cellular and molecular underpinnings of this toxicity is paramount for developing resistant crop varieties and potentially identifying novel therapeutic targets. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key data, experimental approaches, and a putative signaling pathway.

Executive Summary

This compound is a low-molecular-weight mycotoxin, a hybrid of a peptide and a chlorinated polyketide, that exhibits high toxicity to sorghum varieties carrying the semi-dominant susceptibility gene, Pc. Its mode of action is not one of simple cellular necrosis but rather a sophisticated hijacking of host cellular machinery. Evidence points towards this compound interacting with a putative cell surface receptor, initiating a signal transduction cascade that leads to altered gene expression and ultimately, cell death. A hallmark of its effect is the induced synthesis of a specific set of 16-kDa proteins in susceptible plants. While the toxin causes membrane damage and electrolyte leakage, these are considered secondary effects rather than the primary cause of phytotoxicity.

Physicochemical Properties of this compound

A foundational understanding of the toxin's properties is essential for any mechanistic study.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₉Cl₃N₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 559.8 g/mol | --INVALID-LINK-- |

| Bioactivity Concentration | 5–500 nM | [1] |

| Root Growth Inhibition (50%) | 1 ng/mL | [2] |

Proposed Cellular Mechanism of Action

The current model of this compound's action suggests a receptor-mediated signaling pathway. The toxin acts as an elicitor, triggering a downstream cascade that results in specific changes in gene expression, leading to the observed phytotoxicity.

Receptor Binding and Signal Transduction

It is hypothesized that this compound interacts with a proteinaceous receptor located on or near the plasma membrane of susceptible sorghum cells.[1] This interaction is the initial recognition event that dictates host selectivity. While the receptor has not yet been isolated or characterized, its existence is inferred from the high degree of specificity and the ability of certain treatments to protect the cells from the toxin's effects.[1]

Following receptor binding, a signal is transduced into the cell, likely involving protein kinases. This is supported by evidence that inhibitors of protein kinase C can mitigate the toxin's effects.[1] This signaling cascade ultimately impacts gene expression at the transcriptional level.

Altered Gene Expression

A key discovery in understanding this compound's mechanism is its ability to selectively induce the synthesis of a group of 16-kDa proteins and their corresponding mRNAs in susceptible sorghum genotypes.[1][3] This indicates that the toxin directly or indirectly alters gene expression by increasing the rate of transcription of specific genes.[3] The precise function of these 16-kDa proteins and their direct role in causing cell death remain to be fully elucidated.

Secondary Effects: Membrane Permeability

While this compound induces a notable efflux of electrolytes from susceptible cells, this is now understood to be a secondary effect and not the primary cause of cell death.[3] Pre-treatment with low concentrations of the toxin can prevent this leakage without preventing the ultimate development of disease symptoms, suggesting that the cell death program is initiated upstream of membrane integrity loss.[3]

Key Experimental Protocols

The following are summaries of key experimental methodologies that have been employed to investigate the mechanism of action of this compound.

Root Growth Inhibition Bioassay

This assay is a fundamental method for quantifying the biological activity of this compound.

-

Objective: To determine the concentration-dependent inhibitory effect of this compound on the root growth of susceptible and resistant sorghum seedlings.

-

Methodology:

-

Sorghum seeds from both susceptible and resistant genotypes are surface-sterilized and germinated in the dark on moist filter paper for 24-48 hours until radicles emerge.

-

Seedlings are transferred to petri dishes containing a basal salt solution (e.g., 0.01 M KH₂PO₄) supplemented with varying concentrations of purified this compound.

-

Control seedlings are incubated in the basal salt solution without the toxin.

-

The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.

-

Root length is measured for both toxin-treated and control seedlings.

-

The concentration of this compound that causes 50% inhibition of root growth (IC₅₀) in the susceptible genotype is calculated and compared to the effect on the resistant genotype.[2]

-

In Vivo Protein Synthesis Analysis

This protocol is used to identify changes in protein expression in response to this compound treatment.

-

Objective: To determine if this compound selectively alters protein synthesis in susceptible sorghum tissues.

-

Methodology:

-

Root tips from susceptible and resistant sorghum seedlings are excised.

-

The root tips are incubated in a solution containing a radiolabeled amino acid (e.g., ³H-leucine) with or without this compound for a defined period.

-

Total proteins are extracted from the root tips.

-

The extracted proteins are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is subjected to fluorography or autoradiography to visualize the newly synthesized, radiolabeled proteins.

-

The protein profiles of toxin-treated and untreated susceptible and resistant tissues are compared to identify any selectively induced or repressed proteins.[3]

-

References

Unraveling the Interplay of Peritoxin A and B: A Technical Guide for Researchers

An In-depth Examination of the Core Relationship, Biological Activity, and Experimental Methodologies of Two Fungal Phytotoxins

This technical guide provides a comprehensive overview of the relationship between Peritoxin A and Peritoxin B, two host-selective toxins produced by the fungal pathogen Periconia circinata. Addressed to researchers, scientists, and professionals in drug development, this document delves into their structural and functional relationship, comparative biological activity, and the experimental protocols essential for their study.

Introduction: The Peritoxins and Milo Disease

Peritoxin A and this compound are low-molecular-weight, chlorinated peptide-polyketide hybrid molecules.[1] They are infamously known as the causal agents of milo disease in susceptible genotypes of Sorghum bicolor (sorghum).[1][2] Pathogenic (Tox+) strains of P. circinata produce these toxins, which selectively induce disease symptoms in sorghum cultivars carrying the semi-dominant Pc gene.[1] Non-pathogenic (Tox-) strains of the fungus do not produce peritoxins or their biosynthetic precursors.[3]

Structurally, Peritoxin A and B are closely related congeners, with circinatin being a proposed common precursor in their biosynthesis. Along with the active toxins, inactive metabolites, namely periconins A and B, are also isolated from P. circinata culture filtrates.

Comparative Biological Activity: A Quantitative Perspective

While both Peritoxin A and this compound are toxic to susceptible sorghum, a direct quantitative comparison of their potency is not extensively detailed in the available literature. Early studies on a purified toxin fraction, which was later resolved to contain multiple components including the active toxins, demonstrated a 50% inhibition of root growth in susceptible sorghum at a concentration of 1 ng/mL.[1] This seminal work laid the groundwork for understanding the potent, host-selective nature of these toxins.

The primary biological effects of both Peritoxin A and B on susceptible sorghum genotypes include:

-

Inhibition of root growth: This is a hallmark of peritoxin activity and is a quantifiable measure of toxicity.

-

Induction of electrolyte leakage: The toxins compromise the integrity of cell membranes, leading to the leakage of electrolytes, which can be measured to assess cellular damage.

-

Stoppage of mitosis: The toxins interfere with cell division, contributing to the inhibition of growth.

-

Enhanced synthesis of 16-kDa proteins: Toxin treatment leads to the increased expression of a specific set of proteins, suggesting an alteration of gene expression.[2][4]

| Biological Effect | Toxin | Target Organism | Observed Concentration for Effect | Citation |

| Root Growth Inhibition (50%) | Purified Toxin Fraction | Susceptible Sorghum bicolor | 1 ng/mL | [1] |

| Electrolyte Leakage | Peritoxins | Susceptible Sorghum bicolor | Not specified | [2][4] |

| Mitosis Inhibition | Peritoxins | Susceptible Sorghum bicolor | 5–500 nM | [2] |

| Enhanced 16-kDa Protein Synthesis | Peritoxins | Susceptible Sorghum bicolor | Not specified | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Peritoxins.

Isolation and Purification of Peritoxins A and B by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating Peritoxin A and B from culture filtrates of P. circinata. The following protocol is based on methodologies described in the literature.[3]

Workflow for Peritoxin Purification:

Caption: Workflow for the isolation and purification of Peritoxins.

Methodology:

-

Fungal Culture: Grow pathogenic (Tox+) strains of Periconia circinata in a suitable liquid medium (e.g., modified Fries' medium supplemented with yeast extract) in still culture at 25°C for 2-3 weeks.

-

Filtration: Remove the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Charcoal Adsorption: Add activated charcoal to the culture filtrate and stir to adsorb the toxins.

-

Elution: Collect the charcoal by filtration and elute the toxins with an appropriate organic solvent mixture (e.g., acetone/water).

-

Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain a concentrated crude toxin extract.

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 3% to 60% acetonitrile over 60 minutes).

-

Detection: Monitor the column effluent at a suitable wavelength (e.g., 206 nm or 223 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the elution times of Peritoxin A and this compound, as determined by comparison with authentic standards if available, or by subsequent bioassay of the fractions.

Sorghum Root Growth Inhibition Assay

This bioassay is a sensitive method for quantifying the biological activity of peritoxins.

Methodology:

-

Seed Germination: Surface-sterilize seeds of a susceptible sorghum genotype and germinate them in the dark on moist filter paper in petri dishes.

-

Seedling Selection: After 2-3 days, select uniform seedlings with primary roots of a specific length (e.g., 10-20 mm).

-

Toxin Treatment: Prepare serial dilutions of the purified Peritoxin A, this compound, or toxin-containing fractions in a suitable buffer (e.g., 0.01 M potassium phosphate buffer).

-

Incubation: Place the selected seedlings in vials or small tubes containing the toxin solutions. Include a control group with buffer only.

-

Measurement: After a defined incubation period (e.g., 48-72 hours) in the dark, measure the length of the primary root of each seedling.

-

Data Analysis: Calculate the percentage of root growth inhibition for each toxin concentration relative to the control. Dose-response curves can be generated to determine the concentration required for 50% inhibition (IC50).

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by the toxins.

Methodology:

-

Plant Material: Use roots or leaf disks from young seedlings of a susceptible sorghum genotype.

-

Toxin Treatment: Incubate the plant tissue in a solution containing a known concentration of Peritoxin A or B. Use a buffer solution as a control.

-

Washing: After the treatment period, thoroughly wash the plant material with deionized water to remove surface electrolytes.

-

Conductivity Measurement: Place the washed tissue in a known volume of deionized water and measure the electrical conductivity of the solution at various time points using a conductivity meter.

-

Total Electrolyte Measurement: After the final time point, boil or freeze-thaw the tissue to disrupt all cell membranes and release the total electrolytes. Measure the final conductivity.

-

Data Analysis: Express the electrolyte leakage as a percentage of the total electrolytes.

Mechanism of Action and Signaling Pathway

The precise molecular mechanism of action of Peritoxin A and B is not fully elucidated. However, experimental evidence suggests the involvement of a proteinaceous receptor on or near the cell surface of susceptible sorghum cells.[2] The interaction of the toxin with this putative receptor is thought to trigger a downstream signaling cascade that ultimately leads to the observed cellular responses, including altered gene expression and cell death.

Pre-treatment of susceptible sorghum seedlings with low concentrations of peritoxin can prevent the electrolyte leakage typically induced by subsequent treatment with high concentrations.[4] This suggests that electrolyte leakage may be a secondary effect rather than the primary cause of cell death and that the initial interaction of the toxin with its target initiates a protective or adaptive response.[4]

The toxin-induced increase in the synthesis of a specific group of 16-kDa proteins points towards a mechanism involving the modulation of gene expression.[2][4]

Proposed Signaling Pathway for Peritoxin Action:

Caption: A proposed signaling pathway for Peritoxin action in susceptible sorghum.

Conclusion and Future Directions

Peritoxin A and this compound are structurally similar phytotoxins that play a critical role in the pathogenesis of Periconia circinata on susceptible sorghum. While their qualitative biological effects are well-documented, a significant gap exists in the literature regarding a direct quantitative comparison of their toxic potencies. The experimental protocols provided in this guide offer a framework for researchers to further investigate these toxins.

Future research should focus on:

-

Direct Comparative Toxicity Studies: Performing dose-response analyses of purified Peritoxin A and B using the root growth inhibition and electrolyte leakage assays to determine their respective IC50 values.

-

Identification of the Receptor: Utilizing modern molecular and biochemical techniques to identify and characterize the putative protein receptor for peritoxins in sorghum.

-

Elucidation of the Signaling Pathway: Identifying the downstream components of the signal transduction cascade activated by peritoxin binding.

-

Structural Biology: Determining the three-dimensional structures of Peritoxin A and B in complex with their receptor to understand the molecular basis of their host selectivity and to inform the design of potential inhibitors.

By addressing these research questions, a more complete understanding of the intricate relationship between these toxins and their host will be achieved, potentially leading to novel strategies for disease control and a deeper insight into the mechanisms of host-pathogen interactions.

References

- 1. apsnet.org [apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Phytopathology 1980 | Purification and Partial Characterization of Host-Specific Toxins Produced by Periconia circinata [apsnet.org]

- 4. "AN ANALYSIS OF THE MODE OF ACTION OF THE HOST-SPECIFIC TOXINS PRODUCED" by THOMAS JOSEPH WOLPERT [docs.lib.purdue.edu]

Peritoxin B: A Technical Guide to the Host-Selective Mycotoxin from Periconia circinata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peritoxin B, a secondary metabolite produced by the pathogenic fungus Periconia circinata, is a potent host-selective toxin that specifically affects sorghum (Sorghum bicolor) genotypes carrying the dominant Pc allele. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, and methods for its study. The information presented herein is intended to serve as a valuable resource for researchers in mycology, plant pathology, and natural product chemistry, as well as for professionals involved in the development of novel herbicides and other bioactive compounds.

Introduction

Periconia circinata is a soil-borne fungus responsible for "milo disease," a root and crown rot of sorghum. The pathogenicity of this fungus is directly linked to its ability to produce a suite of secondary metabolites known as peritoxins. Among these, this compound is a key player in the disease pathology. It is a hybrid molecule, consisting of a chlorinated polyketide and a peptide component.[1][2] The host selectivity of this compound is a classic example of a gene-for-gene relationship, where the toxin's activity is dependent on the presence of a specific resistance gene product in the host plant.

Physicochemical Properties of this compound

This compound is a low-molecular-weight compound with the chemical formula C₂₀H₂₉Cl₃N₄O₈ and a molecular weight of 559.8 g/mol . Its complex structure features a highly substituted cyclopropane ring, a chlorinated butyl group, and a peptide moiety.

Production and Biosynthesis

Fungal Production

This compound is produced by pathogenic (Tox⁺) strains of Periconia circinata. Optimal production is typically achieved in stale, standing liquid cultures rather than in aerated shake cultures.[2] The production of this compound and its precursors can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). A typical time course shows the accumulation of biosynthetic precursors followed by the appearance of this compound.[1]

Table 1: Time-Course Production of this compound and its Precursors in P. circinata Culture [1]

| Time (days) | PGA (relative abundance) | Circinatin (relative abundance) | 7-Cl-C (relative abundance) | This compound (relative abundance) |

| 8 | + | ++ | + | +/- |

| 12 | ++ | +++ | ++ | + |

| 16 | +++ | +++ | +++ | ++ |

| 20 | ++ | ++ | +++ | +++ |

| 24 | + | + | ++ | +++ |

| 28 | +/- | +/- | + | ++ |

| 32 | - | - | +/- | + |

| 36 | - | - | - | +/- |

| 40 | - | - | - | - |

| 46 | - | - | - | - |

Relative abundance is indicated by: - (not detected), +/- (trace), + (low), ++ (medium), +++ (high).

Biosynthetic Pathway

The biosynthesis of this compound is thought to involve a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The proposed pathway begins with an early precursor, N-3-(E-pentenyl)-glutaroyl-aspartate (PGA), which is then converted to circinatin.[2] Subsequent chlorination and modification steps lead to the formation of 7-chlorocircinatin (7-Cl-C) and ultimately this compound.[2] The precise enzymatic steps and the complete biosynthetic gene cluster for peritoxins have yet to be fully elucidated.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exhibits its toxicity in a host-selective manner, affecting only those sorghum genotypes that possess the semi-dominant Pc gene.[3] This gene is believed to encode a nucleotide-binding site-leucine-rich repeat (NBS-LRR) protein, a class of receptors commonly involved in plant disease resistance. The current hypothesis suggests that this compound, either directly or indirectly, interacts with the Pc gene product. This interaction triggers a downstream signaling cascade that culminates in programmed cell death (PCD), a process that shares similarities with the hypersensitive response observed in plant-pathogen interactions.

A key consequence of this compound exposure in susceptible sorghum is the rapid induction of specific genes and the synthesis of a group of Mᵣ 16,000 proteins.[4] This alteration in gene expression is a critical step in the toxic cascade. The toxin also causes a rapid loss of membrane integrity, leading to the leakage of electrolytes from the cells.[5]

Caption: Hypothetical signaling pathway of this compound in susceptible sorghum.

Experimental Protocols

Root Growth Inhibition Assay

This bioassay is a sensitive method to quantify the phytotoxic effects of this compound on sorghum seedlings.

Protocol:

-

Seed Sterilization and Germination: Surface sterilize sorghum seeds (both susceptible and resistant genotypes) with a 10% bleach solution for 10 minutes, followed by three rinses with sterile distilled water. Germinate the seeds on sterile, moist filter paper in petri dishes in the dark at 25°C for 48-72 hours, or until the primary roots are approximately 1-2 cm in length.

-

Toxin Exposure: Prepare a dilution series of this compound in a suitable buffer (e.g., 10 mM MES, pH 6.0). Transfer individual seedlings to sterile test tubes or vials containing 1-2 mL of the this compound solutions or a buffer control.

-

Incubation: Incubate the seedlings in the light at 25°C for 24-72 hours.

-

Measurement: After the incubation period, measure the length of the primary root of each seedling.

-

Data Analysis: Calculate the percent root growth inhibition for each concentration relative to the control. Plot the data and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of root growth). This compound has been shown to be active at concentrations as low as 1 ng/mL.[2]

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by this compound by quantifying the leakage of ions from plant tissues.[6][7][8]

Protocol:

-

Plant Material: Use roots or leaves from young sorghum seedlings (both susceptible and resistant genotypes).

-

Tissue Preparation: Excise small, uniform pieces of tissue (e.g., 1 cm root segments or leaf discs). Wash the tissue pieces thoroughly with deionized water to remove any electrolytes released from cut surfaces.

-

Toxin Treatment: Place the tissue pieces in a solution of this compound at various concentrations. A control with buffer only should be included.

-

Incubation: Incubate the tissues at room temperature with gentle agitation for a set period (e.g., 2-6 hours).

-

Conductivity Measurement: After incubation, measure the electrical conductivity of the solution (C1).

-

Total Electrolyte Measurement: To determine the total electrolyte content, boil the tissue samples in the same solution for 10-15 minutes to cause complete cell lysis. After cooling to room temperature, measure the conductivity again (C2).

-

Calculation: Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Conclusion

This compound remains a fascinating and important secondary metabolite. Its host-selective mode of action provides a powerful tool for studying plant-pathogen interactions and the molecular basis of disease resistance. Further research into its biosynthetic pathway could open up avenues for the production of novel bioactive compounds. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the intriguing biology of this potent mycotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Peritoxin B from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peritoxin B, a potent chlorinated peptide-polyketide hybrid mycotoxin produced by the fungus Periconia circinata, has garnered interest for its potential applications in targeted drug development due to its high and specific biological activity. This document provides detailed application notes and protocols for the laboratory-scale extraction and purification of this compound from fungal cultures. The described methodology encompasses the cultivation of Periconia circinata, extraction of the toxin from the culture broth, and a multi-step purification process involving solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC). These protocols are designed to yield high-purity this compound suitable for research and preclinical studies.

Introduction

This compound is a secondary metabolite produced by pathogenic strains of the ascomycete fungus Periconia circinata. It is a host-specific toxin that selectively affects certain genotypes of sorghum, causing milo disease. The molecule's potent and specific biological activity, which can be observed at concentrations as low as 1 ng/mL, makes it a compound of interest for investigating cellular pathways and for potential development as a targeted therapeutic or research tool. The extraction and purification of this compound from fungal cultures are critical steps for its characterization and utilization in further research. This document outlines a comprehensive workflow from fungal culture to purified toxin.

Fungal Culture and this compound Production

Optimal production of this compound is achieved in static liquid cultures, as aerated shake cultures have been shown to suppress its production.

2.1. Culture Medium: Modified Fries' Medium

A modified Fries' medium supplemented with yeast extract is recommended for the cultivation of Periconia circinata for this compound production.

| Component | Concentration (g/L) |

| Ammonium Tartrate | 5.0 |

| Potassium Phosphate (KH2PO4) | 1.0 |

| Magnesium Sulfate (MgSO4·7H2O) | 0.5 |

| Sodium Chloride (NaCl) | 0.1 |

| Calcium Chloride (CaCl2·2H2O) | 0.1 |

| Sucrose | 20.0 |

| Yeast Extract | 1.0 |

| Trace Elements Solution | 1.0 mL/L |

| Ferrous Sulfate (FeSO4·7H2O) | 0.2 |

| Zinc Sulfate (ZnSO4·7H2O) | 0.2 |

| Manganese Sulfate (MnSO4·H2O) | 0.02 |

2.2. Inoculation and Incubation Protocol

-

Prepare the modified Fries' medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the sterile medium with a fresh culture of Periconia circinata (e.g., from a potato dextrose agar plate).

-

Incubate the culture in stationary flasks or bottles at 25°C in the dark for 21-28 days. Static conditions are crucial for this compound production.

Extraction of this compound from Culture Broth

This compound is an extracellular metabolite, and therefore, the primary source for its extraction is the culture filtrate.

3.1. Protocol for Extraction

-

After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter.

-

Further clarify the culture filtrate by centrifugation at 5,000 x g for 15 minutes to remove any remaining fungal cells and debris.

-

The clarified supernatant containing this compound is now ready for the purification process.

Purification of this compound

A multi-step purification protocol is recommended to achieve high-purity this compound. This involves an initial cleanup and concentration step using Solid-Phase Extraction (SPE), followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC).

4.1. Step 1: Solid-Phase Extraction (SPE)

SPE is employed for the initial cleanup and concentration of this compound from the clarified culture filtrate. A C18 reversed-phase sorbent is suitable for this purpose.

4.1.1. SPE Protocol

-

Conditioning: Condition a C18 SPE cartridge (e.g., 5g sorbent mass) by passing 20 mL of methanol followed by 20 mL of deionized water.

-

Loading: Load the clarified culture filtrate onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 20 mL of deionized water to remove salts and other polar impurities.

-

Elution: Elute the bound this compound from the cartridge with 15 mL of methanol.

-

Drying: Evaporate the methanol eluate to dryness under reduced pressure (e.g., using a rotary evaporator).

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 2 mL) of 50% methanol in water for subsequent purification by preparative HPLC.

4.2. Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to isolate this compound from other co-extracted fungal metabolites.

4.2.1. HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase preparative column (e.g., 10 µm, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20-60% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm and 280 nm |

| Injection Volume | 1-2 mL of the reconstituted SPE eluate |

4.2.2. Fraction Collection and Analysis

-

Inject the reconstituted SPE eluate onto the preparative HPLC system.

-

Collect fractions corresponding to the peak of this compound. The retention time of this compound should be determined beforehand using an analytical HPLC system and a small aliquot of the sample.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

The following table summarizes the estimated yields and purity at each stage of the extraction and purification process for this compound from a 1-liter culture of Periconia circinata. These values are estimates based on typical fungal metabolite purifications and should be optimized for specific laboratory conditions.

| Purification Step | Starting Material | Estimated Yield (mg) | Estimated Purity (%) |

| Culture Filtrate | 1 L | 1 - 5 | < 1 |

| Solid-Phase Extraction | Crude Extract | 0.8 - 4 | 10 - 20 |

| Preparative HPLC | SPE Eluate | 0.5 - 2.5 | > 95 |

Experimental Workflows

Diagram 1: Overall Workflow for this compound Extraction and Purification

Application Notes and Protocols for the Detection and Quantification of Paralytic Shellfish Toxins: A Focus on Saxitoxin as a Proxy for Peritoxin B

Disclaimer: As of October 2025, publicly available scientific literature lacks specific analytical methods for a compound designated "Peritoxin B". Therefore, this document provides a comprehensive overview of established analytical methods for the detection and quantification of Saxitoxin (STX), a well-characterized and structurally related paralytic shellfish toxin. These protocols and data can serve as a robust starting point for the development and validation of methods for this compound and other novel marine biotoxins.

Introduction

Paralytic Shellfish Toxins (PSTs) are a group of potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria. These toxins can accumulate in shellfish, posing a significant threat to human health upon consumption. Saxitoxin and its analogues are among the most common PSTs. Effective monitoring and quantification of these toxins in environmental and food samples are crucial for public safety and regulatory compliance. This application note details various analytical methods for the detection and quantification of PSTs, with a focus on Saxitoxin.

Analytical Methods Overview

A range of analytical techniques is available for the detection and quantification of Saxitoxin. The choice of method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The primary methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Biosensors.

Quantitative Data Summary

The performance of different analytical methods for Saxitoxin quantification is summarized in the table below. This data is compiled from various scientific studies and provides a comparative overview of key performance metrics.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Matrix | Reference |

| HPLC-MS/MS | 0.1 - 1.0 µg/kg | 0.3 - 3.0 µg/kg | 1 - 100 µg/L | 85 - 110 | Shellfish tissue, Water | [1] |

| ELISA | 0.05 - 0.5 µg/kg | 0.15 - 1.5 µg/kg | 0.1 - 5 ng/mL | 80 - 120 | Shellfish tissue, Water | [2] |

| Electrochemical Biosensor | 0.087 ng/mL (0.3 µg/L) | Not Reported | 10¹ to 10⁵ CFU.mL⁻¹ (for microorganisms) | Not Applicable | Aqueous solution | [3][4] |

Experimental Protocols

HPLC-MS/MS Method for Saxitoxin Quantification

This protocol describes the determination of Saxitoxin in shellfish tissue using HPLC-MS/MS.

4.1.1. Sample Preparation

-

Homogenization: Weigh 5 g of shellfish tissue and homogenize with 5 mL of 0.1 M HCl.

-

Extraction: Vortex the homogenate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 1 mL of the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water.

-

Elute the toxins with 2 mL of methanol:water (80:20, v/v).

-

-

Filtration: Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for Saxitoxin.

4.1.3. Data Analysis

Quantify Saxitoxin concentration by comparing the peak area of the sample to a calibration curve generated using certified reference standards.

ELISA for Saxitoxin Screening

This protocol provides a general procedure for a competitive ELISA for the rapid screening of Saxitoxin.

4.2.1. Materials

-

Saxitoxin-specific antibody-coated microtiter plate.

-

Saxitoxin standard solutions.

-

Horseradish Peroxidase (HRP)-conjugated Saxitoxin.

-

Sample extract (as prepared in 4.1.1).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2 M H₂SO₄).

4.2.2. Procedure

-

Add 50 µL of standard or sample to each well.

-

Add 50 µL of HRP-conjugated Saxitoxin to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

4.2.3. Data Analysis

The concentration of Saxitoxin is inversely proportional to the absorbance. Calculate the concentration based on a standard curve.

Electrochemical Biosensor for Saxitoxin Detection

This protocol outlines the principle of an aptamer-based electrochemical biosensor for Saxitoxin detection.[3]

4.3.1. Sensor Preparation

-

Modify a screen-printed electrode with a conductive nanomaterial (e.g., gold nanoparticles).

-

Immobilize a Saxitoxin-specific aptamer onto the electrode surface.

4.3.2. Detection Principle

-

The binding of Saxitoxin to the aptamer causes a conformational change.

-

This change alters the electrochemical properties of the electrode surface, which can be measured using techniques like Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV).

4.3.3. Measurement

-

Incubate the sensor with the sample solution.

-

Perform electrochemical measurements to detect the change in signal.

-

The magnitude of the signal change is proportional to the Saxitoxin concentration.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of a neurotoxin like this compound.

Experimental Workflows

Caption: Workflow for HPLC-MS/MS analysis.